molecular formula C7H15N3 B13228344 Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine

Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine

Cat. No.: B13228344
M. Wt: 141.21 g/mol
InChI Key: DYQHNDFRKLMFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound, dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine , derives from its core tetrahydropyrimidine ring and substituents. The parent structure, 1,4,5,6-tetrahydropyrimidine, is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The methyl group at the 2-position is further substituted with a dimethylamine moiety, yielding the full name.

Alternative designations include 2-(dimethylaminomethyl)-1,4,5,6-tetrahydropyrimidine , which emphasizes the substituent’s position and composition. While no widely recognized trivial names exist for this compound, its structural similarity to other tetrahydropyrimidine derivatives, such as 1,4,5,6-tetrahydropyrimidin-2-amine (CAS 41078-65-3), allows for cross-referencing in synthetic chemistry literature. The molecular formula C₉H₁₄N₄ reflects its nine carbon, fourteen hydrogen, and four nitrogen atoms, distinguishing it from simpler tetrahydropyrimidines like 6-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (C₆H₉N₃O₂).

Properties

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

N,N-dimethyl-1-(1,4,5,6-tetrahydropyrimidin-2-yl)methanamine

InChI

InChI=1S/C7H15N3/c1-10(2)6-7-8-4-3-5-9-7/h3-6H2,1-2H3,(H,8,9)

InChI Key

DYQHNDFRKLMFFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NCCCN1

Origin of Product

United States

Preparation Methods

Biginelli-Type Multicomponent Reactions and Modifications

The classical Biginelli reaction synthesizes dihydropyrimidinones via a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea. Modifications of this reaction have allowed access to various tetrahydropyrimidine derivatives:

  • Use of guanidine or substituted guanidines as urea analogs to yield 2-amino-1,4-dihydropyrimidines.
  • Incorporation of β-keto amides or diketones to diversify the ketoester component.
  • Application of ultrasound or microwave irradiation to enhance reaction rates and yields.
  • Use of substituted ureas or sulfonimidamides to introduce different nitrogen functionalities.

These modifications enable the synthesis of tetrahydropyrimidine scaffolds with various substituents, including aminomethyl groups, although direct introduction of dimethylaminomethyl substituents requires further functional group transformations.

Guanidine Addition and Intramolecular Cyclization

A notable approach involves the addition of guanidine derivatives to α,β-unsaturated carbonyl compounds followed by intramolecular cyclization to form the tetrahydropyrimidine ring. This method has been used to prepare 2-amino-1,4,5,6-tetrahydropyrimidines with functionalized side chains, which can be further derivatized to install the dimethylaminomethyl group.

Specific Preparation Methods for Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine

Reductive Amination of 2-Formyl-Tetrahydropyrimidine Precursors

One practical route involves:

  • Synthesis of 2-formyl-1,4,5,6-tetrahydropyrimidine intermediates.
  • Reductive amination of the aldehyde group with dimethylamine or its salts in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Synthesis of 2-formyl derivative Oxidation of 2-(hydroxymethyl) precursor using PCC or Dess–Martin periodinane 70-85 Mild oxidation to avoid ring degradation
Reductive amination Dimethylamine hydrochloride, NaBH3CN, MeOH, pH ~6 65-80 Room temperature, short reaction time (2-4 h)
Alkylation of tosylate Dimethylamine (excess), DMF, 50-70°C 60-75 Requires purification to remove side products

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages
Reductive amination Mild conditions, direct installation, good yields Requires aldehyde precursor synthesis
Nucleophilic substitution Straightforward, uses stable intermediates Requires activation of hydroxyl group, possible side reactions
Multicomponent Biginelli-type Efficient ring construction, versatile May require further steps to introduce dimethylaminomethyl group

Supporting Research Findings

  • The use of carbodiimide coupling agents (e.g., EDC-HCl) for amide bond formation in related pyrimidine derivatives has been documented but is less relevant for direct amine substitution.
  • Modifications of the urea component in Biginelli reactions allow the incorporation of guanidine derivatives, facilitating the synthesis of tetrahydropyrimidine rings with amino substituents.
  • Synthetic routes involving Wittig chemistry and guanidine addition have been applied to related tetrahydropyrimidine analogs, demonstrating the feasibility of constructing the core structure with functionalized side chains.

Summary and Recommendations

The most efficient and practical preparation of this compound involves:

  • Synthesizing or obtaining a 2-formyl-1,4,5,6-tetrahydropyrimidine intermediate.
  • Performing reductive amination with dimethylamine under mild conditions.
  • Alternatively, preparing the 2-(hydroxymethyl) derivative and converting it to a leaving group for nucleophilic substitution by dimethylamine.

These methods provide good yields, avoid harsh reagents, and are adaptable to scale-up. Further optimization may involve solvent choice, temperature control, and purification techniques to maximize purity and yield.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The dimethylaminomethyl group participates in alkylation and acylation due to its nucleophilic tertiary amine. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms quaternary ammonium salts.

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

Reaction TypeReagentConditionsProductYieldSource
AlkylationMethyl iodideK₂CO₃, DMF, 60°C, 8–10 hrsQuaternary ammonium salt~80%
AcylationAcetyl chlorideDIPEA, DMF, RT, 5–10 minN-Acetyl derivative~75%

Key findings:

  • Alkylation reactions often require polar aprotic solvents (e.g., DMF) and mild heating.

  • Acylation proceeds rapidly at room temperature with coupling agents like COMU .

Ring Functionalization and Rearrangements

The tetrahydropyrimidine ring undergoes functionalization under acidic or oxidative conditions:

  • Oxidative C–H Activation : I₂/DMSO-mediated systems enable α-iodination of methyl groups, facilitating Kornblum oxidation to aldehydes .

  • Baeyer–Villiger Rearrangement : TBHP-mediated oxidation induces ring expansion in the presence of nucleophiles (e.g., 1,2-diaminobenzene), forming fused heterocycles .

ReactionReagents/ConditionsOutcomeApplicationSource
Oxidative iodinationI₂/DMSO, 80°C, 2 hrsα-Iodo intermediatePrecursor for aldehydes
Baeyer–Villiger oxidationTBHP, DMSO, 60°C, 12 hrsBenzimidazo[1,2-c]quinazolinonesAntibacterial agents

Condensation and Cycloaddition Reactions

The compound acts as a scaffold in multicomponent reactions (MCRs):

  • Biginelli Reaction : Reacts with aldehydes and β-keto esters under acid catalysis to form dihydropyrimidinones (DHPMs) .

  • Schiff Base Formation : Condenses with aldehydes (e.g., salicylaldehyde) to generate imine intermediates for metal coordination .

Reaction TypeComponentsCatalyst/ConditionsProductYieldSource
Biginelli reactionBenzaldehyde, ethyl acetoacetateZnCl₂, solvent-free, 120°CDihydropyrimidinone70–85%
Schiff base synthesisSalicylaldehydeK₂CO₃, DMF, 80°C, 24 hrsImine-linked macrocycle76%

Mechanistic Insights

  • Nucleophilic Reactivity : The dimethylamine group enhances electron density on the tetrahydropyrimidine ring, promoting electrophilic substitutions .

  • Oxidative Pathways : I₂/DMSO systems generate reactive iodonium intermediates, enabling C–C bond formation .

Scientific Research Applications

Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, adhesives, and dyes

Mechanism of Action

The mechanism of action of Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

The following analysis compares dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine with structurally analogous compounds, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Structural Analogues with Varying Substituents
Compound Name Substituents Key Features Biological Activity/Application Reference
This compound -N(CH₃)₂ Tertiary amine; moderate lipophilicity Potential anticholinergic or H2 receptor modulation (inferred from analogues) [14, 21]
Oxyphencyclimine HCl -CH₂-Cyclohexylphenylglycolate Bulky ester group; high selectivity Potent gastric antisecretory agent with minimal mydriasis/cardioacceleration [14]
(4-Methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide -4-MeO-Benzyl Electron-rich aromatic substituent H1-antihistaminic activity (bronchodilation in guinea pig trachea) [4]
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine HCl -CF₃ Electron-withdrawing group; enhanced stability Undisclosed (structural studies suggest enzyme inhibition potential) [15]
Abafungin -Thiazole-aryl linkage Extended conjugation; antifungal Antifungal agent targeting cell membrane synthesis [10]

Key Observations :

  • Substituent Effects on Selectivity : Bulky groups (e.g., oxyphencyclimine’s cyclohexylphenylglycolate) enhance selectivity for gastric H2 receptors over muscarinic receptors . In contrast, smaller groups like -N(CH₃)₂ may favor broader receptor interactions.
  • Aromatic vs. Aliphatic Substituents : Aromatic moieties (e.g., 4-methoxybenzyl in [4]) improve H1 receptor antagonism, while aliphatic groups (e.g., dimethylamine) may favor H2 or cholinergic targets .
Pharmacological Activity Comparisons
  • Anticholinergic Activity :

    • Oxyphencyclimine HCl (ED₅₀: 0.05 mg/kg intramuscularly in dogs) outperforms dimethyl analogues in gastric secretion inhibition with reduced side effects .
    • Dimethyl derivatives may exhibit weaker anticholinergic effects due to reduced steric bulk but could have better CNS penetration due to lower polarity .
  • Antihistaminic Activity: The 4-methoxybenzyl analogue ([4]) showed potent H1 receptor antagonism (bronchodilation EC₅₀: ~10⁻⁶ M), while dimethyl substitution likely shifts activity toward H2 receptors or non-histamine targets .
  • Enzyme Inhibition :

    • Dihydropyrimidine derivatives (e.g., Compound 1 in [9]) form critical hydrogen bonds with residues like Arg224 and Asp397 in GPR142, suggesting dimethyl analogues could mimic this interaction but with altered affinity due to steric effects .
Structural and Binding Insights from Crystallography
  • In X-ray studies ([20, 22]), tetrahydropyrimidine derivatives bind to enzymes (e.g., histone deacetylase-like amidohydrolase) via NH···O hydrogen bonds. The dimethyl group in the target compound may weaken these interactions compared to primary amines but improve membrane permeability .

Biological Activity

Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyrimidine ring structure. The compound can be represented as follows:

C9H14N4\text{C}_9\text{H}_{14}\text{N}_4

This structure contributes to its interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 2-amino-1,4,5,6-tetrahydropyrimidine with dimethyl sulfate or similar reagents. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.

Compound Target Organism Activity
This compoundE. coliInhibition at 50 µg/mL
Similar Pyrimidine DerivativeStaphylococcus aureusMIC of 25 µg/mL

Cytotoxicity and Antitumor Activity

Recent studies have highlighted the cytotoxic effects of tetrahydropyrimidine derivatives on cancer cell lines. For example:

  • Case Study 1 : A derivative demonstrated IC50 values in the micromolar range against human breast cancer cells (MCF-7), indicating potential for further development as an anticancer agent.
  • Case Study 2 : In vivo studies using xenograft models revealed that administration of related compounds led to tumor size reduction by up to 60% compared to controls.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in nucleic acid metabolism.
  • Interference with Cell Cycle Progression : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle regulation.
  • Antioxidant Properties : Certain tetrahydropyrimidine derivatives exhibit antioxidant activity that may contribute to their protective effects against cellular damage.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Toxicological assessments indicate a low toxicity profile in animal models at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for Dimethyl[(1,4,5,6-tetrahydropyrimidin-2-yl)methyl]amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound can leverage in situ generation of intermediates. For example, dimethylamine (a key precursor) can be derived from dimethylformamide (DMF) via thermal decomposition in the presence of elemental sulfur, as demonstrated in the synthesis of thioamides and related heterocycles . Optimization strategies include:

  • Temperature control : Maintain reflux conditions (e.g., ethanol at ~78°C) to stabilize reactive intermediates.
  • Catalyst selection : Use acidic or basic catalysts to accelerate cyclization of the tetrahydropyrimidinyl moiety.
  • Statistical experimental design : Employ factorial design or response surface methodology to identify critical parameters (e.g., molar ratios, solvent polarity) affecting yield and purity .

Q. How should researchers characterize the structural and purity parameters of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the tetrahydropyrimidinyl ring (e.g., δ 2.5–3.5 ppm for methylene protons) and dimethylamine substituents .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) against theoretical values (e.g., MW ~153.2 g/mol).
  • Chromatography : Apply HPLC or GC with UV/RI detection to assess purity, optimizing mobile phase composition to resolve byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks, as secondary amines may release volatile byproducts during reactions .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, given the compound’s potential irritancy .
  • Waste Disposal : Neutralize acidic or basic reaction residues before disposal, adhering to institutional guidelines for amine-containing waste .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the experimental design for synthesizing this compound?

Methodological Answer:

  • Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable routes for cyclization or methylation steps .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .
  • Machine Learning : Train models on existing reaction datasets to recommend optimal catalysts (e.g., Lewis acids) or temperatures for yield improvement .

Q. What strategies resolve contradictions in catalytic activity data across different studies involving this compound?

Methodological Answer:

  • Meta-Analysis : Systematically compare reaction conditions (e.g., solvent polarity, temperature) and catalytic systems (e.g., metal complexes vs. organocatalysts) to identify confounding variables .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions, isolating variables like substrate purity or atmospheric moisture .
  • Advanced Spectroscopy : Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and validate proposed mechanisms .

Q. What methodologies assess the compound’s potential as a ligand in coordination chemistry for catalytic applications?

Methodological Answer:

  • Stoichiometric Studies : Titrate the compound with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) and analyze binding constants via UV-Vis or Job’s plot methods .
  • Catalytic Screening : Test metal-ligand complexes in model reactions (e.g., Suzuki coupling) and compare turnover frequencies (TOF) against established catalysts .
  • X-ray Crystallography : Resolve the ligand’s coordination geometry to rationalize catalytic efficiency or steric hindrance effects .

Q. How to design experiments evaluating biological activity, such as enzyme inhibition or antimicrobial effects?

Methodological Answer:

  • Enzyme Assays : Use cholinesterase or lipoxygenase inhibition assays, quantifying IC50_{50} values via spectrophotometric methods (e.g., Ellman’s reagent for cholinesterase) .
  • Microbial Susceptibility Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, correlating MIC values with structural analogs .
  • Molecular Docking : Simulate ligand-enzyme interactions (e.g., with AR or LOX enzymes) using AutoDock Vina to prioritize synthetic targets for activity optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.